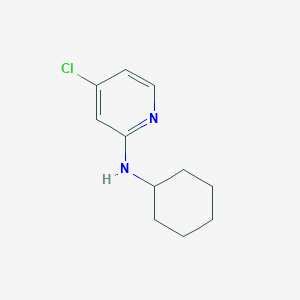
4-Chloro-n-cyclohexylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n-cyclohexylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines It is characterized by the presence of a chlorine atom at the 4-position and a cyclohexyl group attached to the nitrogen atom of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-cyclohexylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclohexylation: The chlorinated pyridine is then reacted with cyclohexylamine under basic conditions to introduce the cyclohexyl group at the nitrogen atom. This step may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-n-cyclohexylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n-cyclohexylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Chloro-n-cyclohexylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridin-2-amine: Similar structure but lacks the cyclohexyl group.
N-Cyclohexylpyridin-2-amine: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-N-methylpyridin-2-amine: Similar structure but has a methyl group instead of a cyclohexyl group.
Uniqueness
4-Chloro-n-cyclohexylpyridin-2-amine is unique due to the presence of both the chlorine atom and the cyclohexyl group, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
75291-62-2 |
|---|---|
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
4-chloro-N-cyclohexylpyridin-2-amine |
InChI |
InChI=1S/C11H15ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) |
InChI-Schlüssel |
WCNFVUIHIOEJMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
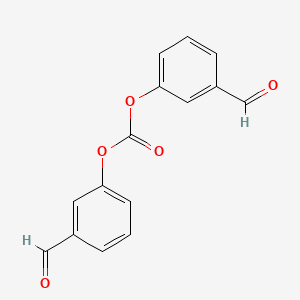
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
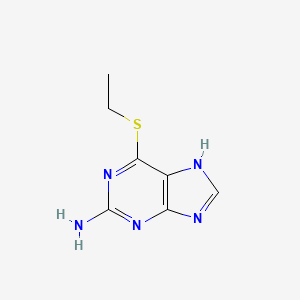
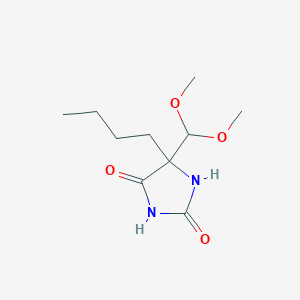
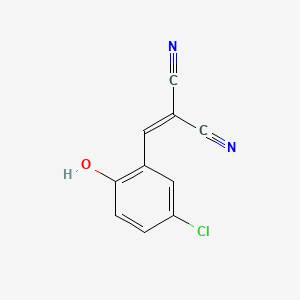

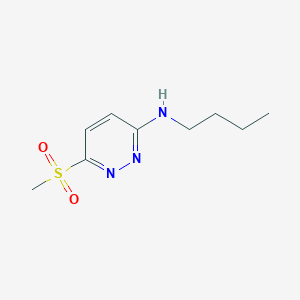
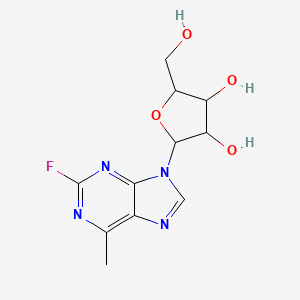

![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
